molecular formula C9H11BrN2 B14029096 4-Bromo-2-cyclopentylpyrimidine

4-Bromo-2-cyclopentylpyrimidine

Cat. No.: B14029096
M. Wt: 227.10 g/mol
InChI Key: HMFQWPAGCILTEX-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopentylpyrimidine is a heterocyclic organic compound with the molecular formula C9H11BrN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 4 and a cyclopentyl group at position 2 of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopentylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentyl-4,6-dichloropyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization or chromatographic purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopentylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-2-cyclopentylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopentylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • 4-Chloro-2-cyclopentylpyrimidine
  • 2-Cyclopentyl-4,6-dichloropyrimidine

Uniqueness

4-Bromo-2-cyclopentylpyrimidine is unique due to the specific positioning of the bromine and cyclopentyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-2-cyclopentylpyrimidine

InChI

InChI=1S/C9H11BrN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

HMFQWPAGCILTEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=CC(=N2)Br

Origin of Product

United States

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